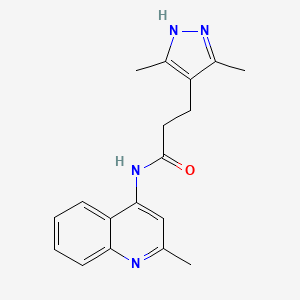
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPP is a small molecule that can interact with various biological targets, making it a valuable tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
Complexes with Palladium(II) Chloride
Complexes of palladium(II) chloride with derivatives of 3-(pyrazol-1-yl)propanamide and 3-(3,5-dimethylpyrazol-1-yl)-propanamide have been prepared, showing potential in the formation of supramolecular hydrogen-bonded chains and cyclic dimers in solid state. These complexes afford trans-PdCl2(L)2, with x-ray crystal structure determinations revealing κN-monodentate coordination of the PPA-type ligands, highlighting their significance in supramolecular chemistry and potential catalytic applications (Palombo et al., 2019).
Cyclization Reactions
Cyclization of cyanamides with methyl anthranilates and other compounds leads to the formation of various heterocyclic derivatives, including 2-aminoquinazoline and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives. These reactions contribute to the synthesis of novel heterocyclic compounds with potential pharmacological activities (Shikhaliev et al., 2008).
Antidepressant Properties
A study described the synthesis of compounds related to 3,4-diphenyl-1H-pyrazole-1-propanamine, identifying potential antidepressants with reduced side effects. This research suggests the utility of derivatives in developing new antidepressant drugs (Bailey et al., 1985).
Synthesis of Heterocyclic Derivatives
Efficient routes for synthesizing functionalized 3-heterocyclyl 4-hydroxy-2(1H)-quinolinones, involving cyclization of a key precursor with various N and C-nucleophiles, have been described. These derivatives were evaluated for their antioxidant activities, showcasing the potential in designing molecules with enhanced biological properties (Hassan & Hassanin, 2017).
Potential Antimicrobial Agents
A series of pyrazole derivatives containing the 2-methylquinoline ring system demonstrated significant in vitro antibacterial activity against various strains, highlighting their potential as novel antimicrobial agents (Raju et al., 2016).
Anticancer Activities
Certain derivatives have been synthesized and evaluated for their in vitro antitumor activity, demonstrating broad-spectrum anticancer potential. Molecular docking studies further elucidated their mechanism of action, suggesting their use in cancer treatment (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-10-17(15-6-4-5-7-16(15)19-11)20-18(23)9-8-14-12(2)21-22-13(14)3/h4-7,10H,8-9H2,1-3H3,(H,21,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCMAMJDSZTXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CCC3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2467755.png)
![N-(2-Methoxy-2-thiophen-3-ylethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2467756.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2467757.png)
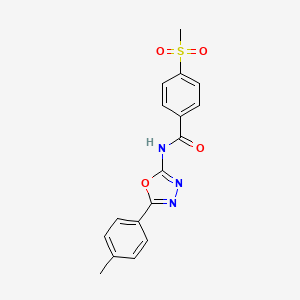

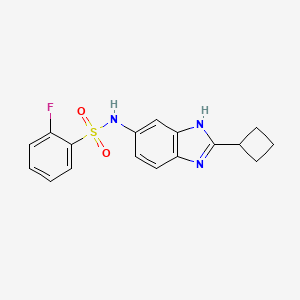
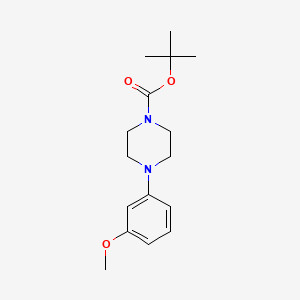
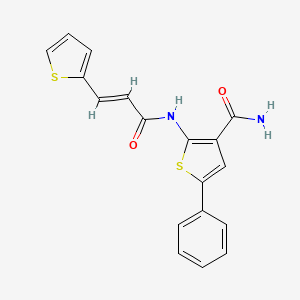
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)
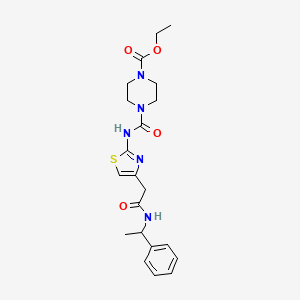

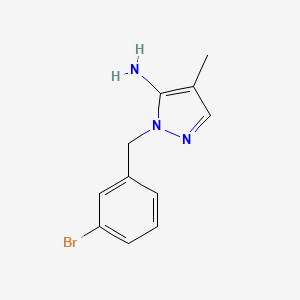
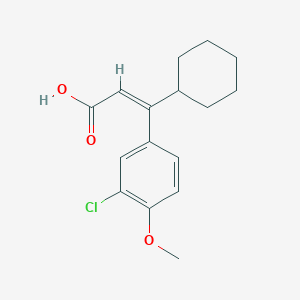
![8-fluoro-2-(quinolin-8-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2467777.png)